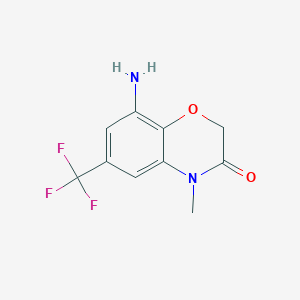

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

8-amino-4-methyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c1-15-7-3-5(10(11,12)13)2-6(14)9(7)17-4-8(15)16/h2-3H,4,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHMRCAEYDOTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and aldehydes.

Cyclization Reaction: The key step involves a cyclization reaction where the aniline derivative reacts with the aldehyde under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution Reagents: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation and reduction processes that modify functional groups.

Biology

The compound has been investigated for its biological activity , including:

- Antimicrobial Properties : Studies indicate potential effectiveness against various pathogens.

- Anticancer Activity : Research highlights its role in inhibiting cancer cell proliferation through mechanisms such as downregulating hypoxia-induced genes and enhancing T-cell activity in tumors .

Medicine

In medicinal chemistry, 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is explored for:

- Therapeutic Effects : It is considered a lead compound in drug development due to its promising biological activities.

- Drug Design : Its structure allows for modifications that can enhance efficacy against specific diseases.

Industry

The compound is utilized in developing advanced materials such as:

- Polymers and Resins : Its chemical properties make it suitable for creating high-performance materials used in various industrial applications.

Anticancer Activity Study

A study evaluated the anticancer effects of various benzoxazine derivatives, including 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. The findings indicated that this compound exhibited significant anti-proliferative activity against different cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Research

Research focused on the antimicrobial properties of 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one demonstrated its effectiveness against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism of action .

Mechanism of Action

The mechanism of action of 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Topoisomerase I Inhibition

- The target compound shares mechanistic similarities with BONC-001 and BONC-013 , which inhibit human topoisomerase I (hTopo I) via catalytic suppression or DNA poisoning . However, the trifluoromethyl group in the target compound may enhance membrane permeability compared to chlorine or hydroxyl substituents in BONC derivatives .

- Camptothecin (CPT), a non-benzoxazinone reference drug, has a lower IC₅₀ (nanomolar range) than most benzoxazinones, but benzoxazinones offer improved synthetic versatility .

Antifungal and Antioxidant Activity

- Natural benzoxazinoids like DIMBOA and DIBOA exhibit strong antifungal and antioxidant properties due to hydroxyl groups , whereas synthetic derivatives like the target compound prioritize anticancer activity through halogen/CF₃ substituents .

Structure-Activity Relationship (SAR) Insights

- Amino groups at position 8 (target compound) improve DNA-binding affinity compared to unsubstituted derivatives .

- Trifluoromethyl groups enhance metabolic stability and bioavailability relative to bromine or chlorine substituents .

- Methyl groups at position 4 reduce steric hindrance, enabling better enzyme active-site penetration .

Biological Activity

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound belonging to the class of benzoxazines, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical formula of 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is , with a molecular weight of approximately 224.16 g/mol. The structure features a benzoxazine ring with amino and trifluoromethyl substituents, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 10 to 100 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been a focus of several studies. Research has demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways. For example, a study reported an IC50 value of 15 µM for a benzoxazine derivative against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazine Derivative A | MCF-7 | 15 |

| Benzoxazine Derivative B | A549 | 10 |

| Benzoxazine Derivative C | HeLa | 12 |

The mechanism through which 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways that regulate proliferation and apoptosis .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several benzoxazine derivatives, including 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values of 25 µg/mL and 50 µg/mL respectively. This suggests potential applications in treating infections caused by these pathogens .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines. Notably, it exhibited a strong cytotoxic effect on colorectal cancer cells (HT29) with an IC50 value of 8 µM, indicating its potential as a lead compound for further drug development .

Q & A

Q. What are the optimal synthetic routes for 8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclization of substituted benzoxazine precursors. Key steps include:

- Cyclization Catalysts : Use of acid catalysts (e.g., HCl or H₂SO₄) to promote ring closure.

- Trifluoromethyl Group Incorporation : Fluorinated reagents like CF₃Cu or CF₃I in coupling reactions under inert atmospheres .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate, 7:3) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are critical?

Methodological Answer:

- NMR : ¹H and ¹³C NMR for backbone confirmation (e.g., characteristic signals for NH₂ at δ 4.5–5.0 ppm and CF₃ at δ 120–125 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ (e.g., m/z 289.0825 for C₁₁H₁₁F₃N₂O₂) .

- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .

Q. What are common degradation products under varying pH conditions, and how are they characterized?

Methodological Answer:

- Acidic Conditions (pH <3) : Hydrolysis of the benzoxazinone ring to form 2-amino-5-(trifluoromethyl)phenol and acetic acid derivatives.

- Basic Conditions (pH >10) : Ring-opening to yield anthranilic acid analogs.

- Characterization : LC-MS/MS with electrospray ionization (ESI) in negative mode to detect [M−H]− ions of degradation products .

Advanced Research Questions

Q. How does 8-amino-4-methyl-6-(trifluoromethyl)-benzoxazin-3-one interact with mineralocorticoid receptors (MR), and what structural features drive selectivity?

Methodological Answer:

- Binding Affinity : Radioligand displacement assays using [³H]-aldosterone in MR-expressing HEK293 cells. IC₅₀ values <100 nM indicate high potency .

- Structural Determinants : The trifluoromethyl group enhances hydrophobic interactions with MR’s ligand-binding domain (LBD). Docking studies (e.g., Glide SP scoring) reveal critical hydrogen bonds between the NH₂ group and Gln776/Arg817 residues .

- Selectivity : Cross-testing against glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors to ensure >50-fold selectivity .

Q. What in vivo models are appropriate for evaluating antihypertensive efficacy, and how are confounding variables controlled?

Methodological Answer:

- Animal Models : Deoxycorticosterone acetate (DOCA)-salt hypertensive rats. Administer compound orally (10 mg/kg/day) for 14 days.

- Endpoint Metrics : Systolic blood pressure (tail-cuff method), serum aldosterone (ELISA), and renal MR expression (qPCR).

- Controls : Pair-fed cohorts and vehicle-treated animals to isolate compound-specific effects .

Q. How do environmental factors influence the stability and ecological impact of this compound in agricultural settings?

Methodological Answer:

- Soil Degradation : Aerobic soil metabolism studies (OECD 307) with LC-MS quantification. Half-life (t₁/₂) <30 days suggests rapid breakdown .

- Ecotoxicity : Seedling emergence assays (e.g., lettuce or wheat) to assess phytotoxicity. EC₅₀ values >100 mg/kg indicate low risk .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.